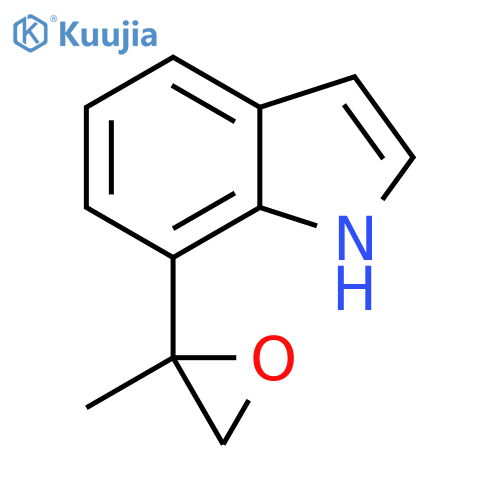Cas no 2228417-58-9 (7-(2-methyloxiran-2-yl)-1H-indole)

2228417-58-9 structure
商品名:7-(2-methyloxiran-2-yl)-1H-indole
7-(2-methyloxiran-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 7-(2-methyloxiran-2-yl)-1H-indole
- EN300-1771302
- 2228417-58-9
-
- インチ: 1S/C11H11NO/c1-11(7-13-11)9-4-2-3-8-5-6-12-10(8)9/h2-6,12H,7H2,1H3
- InChIKey: SKQKAYZEJJMMOK-UHFFFAOYSA-N
- ほほえんだ: O1CC1(C)C1C=CC=C2C=CNC=12
計算された属性
- せいみつぶんしりょう: 173.084063974g/mol
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 28.3Ų
7-(2-methyloxiran-2-yl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771302-0.1g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-0.5g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-5.0g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1771302-1.0g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1771302-0.05g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-5g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 5g |
$2858.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-1g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-2.5g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-0.25g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1771302-10g |
7-(2-methyloxiran-2-yl)-1H-indole |
2228417-58-9 | 10g |
$4236.0 | 2023-09-20 |
7-(2-methyloxiran-2-yl)-1H-indole 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
2228417-58-9 (7-(2-methyloxiran-2-yl)-1H-indole) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
